(Isocyanatomethyl)(dimethyl)silanol
Description
(Isocyanatomethyl)(dimethyl)silanol (chemical formula: C₄H₉NO₂Si; IUPAC name: dimethyl(isocyanatomethyl)silanol) is a hybrid organosilicon compound featuring both a silanol (–SiOH) group and an isocyanate (–NCO) moiety. This structure combines the hydrolytic reactivity of silanols with the electrophilic character of isocyanates, enabling applications in polymer cross-linking, surface modification, and hybrid material synthesis. Its bifunctional nature allows participation in condensation reactions (via silanol) and nucleophilic additions (via isocyanate), distinguishing it from conventional silanols or isocyanates .
Properties
CAS No. |
880549-44-0 |
|---|---|
Molecular Formula |
C4H9NO2Si |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
hydroxy-(isocyanatomethyl)-dimethylsilane |
InChI |
InChI=1S/C4H9NO2Si/c1-8(2,7)4-5-3-6/h7H,4H2,1-2H3 |
InChI Key |
XXMOGZNCFYIKGS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN=C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Isocyanatomethyl)(dimethyl)silanol typically involves the reaction of dimethylchlorosilane with isocyanatomethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of (Isocyanatomethyl)(dimethyl)silanol involves large-scale reactions using specialized equipment to handle the reactants and control the reaction environment. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: (Isocyanatomethyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and isocyanates.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The silanol group can participate in substitution reactions, leading to the formation of siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and silanes are employed under appropriate conditions.
Major Products Formed:
Oxidation: Silanols and isocyanates.
Reduction: Amines.
Substitution: Siloxanes and other organosilicon compounds.
Scientific Research Applications
(Isocyanatomethyl)(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Isocyanatomethyl)(dimethyl)silanol involves its interaction with various molecular targets and pathways The isocyanate group can react with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates The silanol group can undergo condensation reactions, forming siloxane bonds
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Silanol vs. Isocyanate Reactivity
- Silanol Group: The –SiOH group undergoes condensation to form siloxane bonds (Si–O–Si), critical in silicone resins and surface hydrophobization . In contrast, the –NCO group reacts with amines or alcohols to form ureas or urethanes, respectively, pivotal in adhesives and coatings .
- Synergistic Effects: The dual functionality of (Isocyanatomethyl)(dimethyl)silanol enables sequential reactions. For example, the silanol can anchor to silica surfaces (e.g., in chromatography columns ), while the isocyanate couples with biomolecules for sensor applications.
Stability Considerations
- Hydrolytic Stability: Dimethylsilanol is prone to self-condensation in humid environments , whereas (Isocyanatomethyl)(dimethyl)silanol’s –NCO group is moisture-sensitive, requiring anhydrous storage to prevent urea formation. IPDI and hexamethylene diisocyanate exhibit greater hydrolytic stability due to their aliphatic/cycloaliphatic structures .
Performance in Polymer Systems
- Hybrid Materials: (Isocyanatomethyl)(dimethyl)silanol bridges organic-inorganic interfaces. For instance, it enhances filler-matrix compatibility in silica-reinforced rubbers by reacting with silanol nests on silica surfaces (–SiOH) and polymer chains (–NCO) .
- Catalyst Interactions: Silanol groups in zeolites or silica catalysts can deactivate metal sites via hydrogen bonding . However, the isocyanate moiety in (Isocyanatomethyl)(dimethyl)silanol may mitigate this by reacting with surface hydroxyls, modifying catalytic activity.
Research Findings and Industrial Relevance
- Chromatography: Polar silanol groups improve retention of hydrophilic analytes in reversed-phase HPLC columns, but residual –SiOH can cause peak tailing for basic compounds. The isocyanate group in (Isocyanatomethyl)(dimethyl)silanol could derivatize column surfaces to suppress unwanted silanol interactions .
- Toxicity and Regulation: Unlike diisocyanates (e.g., IPDI, hexamethylene diisocyanate), which face strict exposure limits due to respiratory sensitization risks , (Isocyanatomethyl)(dimethyl)silanol’s mono-isocyanate structure may pose lower hazards, though detailed toxicological data remain scarce.
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